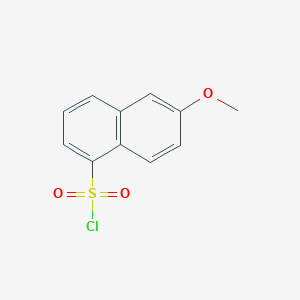

6-Methoxynaphthalene-1-sulfonyl chloride

Description

Properties

CAS No. |

66413-57-8 |

|---|---|

Molecular Formula |

C11H9ClO3S |

Molecular Weight |

256.71 g/mol |

IUPAC Name |

6-methoxynaphthalene-1-sulfonyl chloride |

InChI |

InChI=1S/C11H9ClO3S/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)16(12,13)14/h2-7H,1H3 |

InChI Key |

ULSRQHHKBMOAOV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxynaphthalene-1-sulfonyl chloride can be synthesized through the sulfonation of 6-methoxynaphthalene followed by chlorination. The process involves the following steps:

Sulfonation: 6-Methoxynaphthalene is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H) at the desired position on the naphthalene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonyl chloride group can act as an electrophile, allowing the compound to participate in electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The sulfonyl chloride group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride (AlCl3) and iron(III) chloride (FeCl3). The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used to replace the sulfonyl chloride group. The reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

Electrophilic Aromatic Substitution: Products include various substituted naphthalenes depending on the nature of the electrophile used.

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Scientific Research Applications

6-Methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of various derivatives.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-methoxynaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile and a leaving group. The sulfonyl chloride group can undergo nucleophilic attack, leading to the formation of various products. The methoxy group on the naphthalene ring can also influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Positional Isomers: 6-Methoxy vs. 2-Methoxy Substituents

- 2-Methoxynaphthalene-1-sulfonyl Chloride: The methoxy group at the 2-position creates steric hindrance near the sulfonyl chloride, reducing its reactivity compared to the 6-methoxy isomer. This steric effect also impacts solubility; the 2-methoxy derivative is less soluble in polar solvents like methanol due to hindered solvation .

This compound :

The para-oriented methoxy group at the 6-position exerts a strong electron-donating resonance effect, stabilizing the sulfonyl chloride intermediate during reactions. This enhances its utility in coupling reactions, as demonstrated in synthesizing fluorescent probes and polymer precursors.

Functional Group Variations: Sulfonyl vs. Sulfenyl Chlorides

discusses sulfenyl chlorides (R-S-Cl) of naphthoquinones, such as 1,2,4-Trione-3-(bicyclo[2.2.1]-5-thiohepto-2-enyl)-naphthalene. Key differences include:

- Reactivity : Sulfonyl chlorides (R-SO₂Cl) are more reactive toward nucleophilic substitution than sulfenyl chlorides due to the electron-withdrawing nature of the SO₂ group, which polarizes the S-Cl bond.

- Stability : Sulfenyl chlorides are prone to dimerization or oxidation, whereas sulfonyl chlorides exhibit greater thermal stability under anhydrous conditions .

Substituent Effects: Methoxy vs. Methyl Groups

- 1-Methylnaphthalene Sulfonyl Chloride :

Methyl groups (electron-donating via induction) increase hydrophobicity but lack the resonance effects of methoxy substituents. This results in slower reaction kinetics in aqueous media compared to 6-methoxy analogs.

Data Table: Comparative Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (in MeOH) | Reactivity (vs. Amines) |

|---|---|---|---|---|

| This compound | 256.70 | 98–102 | High | High |

| 2-Methoxynaphthalene-1-sulfonyl chloride | 256.70 | 105–108 | Moderate | Moderate |

| Naphthalene-1-sulfonyl chloride | 226.67 | 68–70 | High | Moderate |

Biological Activity

6-Methoxynaphthalene-1-sulfonyl chloride (MNSC) is an organic compound that has garnered attention in various fields of biological research, particularly due to its potential applications in medicinal chemistry and bioconjugation. This article delves into the biological activity of MNSC, highlighting its synthesis, reactivity, and implications in pharmacological contexts.

Chemical Structure and Synthesis

This compound is characterized by a naphthalene ring with a methoxy group at the 6-position and a sulfonyl chloride group at the 1-position. This unique structure endows it with significant reactivity, especially through the electrophilic nature of the sulfonyl chloride group, which can readily react with nucleophiles to form various derivatives.

Synthesis Overview:

The synthesis of MNSC typically involves several steps:

- Formation of Naphthalene Derivative: Starting from naphthalene, the methoxy group is introduced via methylation.

- Sulfonylation: The introduction of the sulfonyl chloride group is achieved through reaction with chlorosulfonic acid or sulfur trioxide in chlorinated solvents.

Reactivity and Mechanism

The sulfonyl chloride group in MNSC acts as a potent electrophile, enabling it to interact with nucleophilic sites in biomolecules such as proteins and nucleic acids. This reactivity is crucial for its application in modifying biomolecules for studying biological processes.

Key Reactions:

- Nucleophilic Substitution: MNSC can react with amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives.

- Bioconjugation Applications: The ability to form stable covalent bonds with biomolecules makes MNSC a valuable tool in bioconjugation strategies for drug delivery systems.

Case Studies

- Anti-inflammatory Potential: Research has indicated that compounds derived from 6-methoxynaphthalene derivatives exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. A study synthesized several derivatives and evaluated their COX-2 inhibition potential, demonstrating promising results for future anti-inflammatory drug development .

- Anticancer Activity: In vitro studies have shown that certain derivatives of 6-methoxynaphthalene possess cytotoxic effects against various cancer cell lines, including HCT-116 colon cancer cells. Molecular docking studies suggested that these compounds could effectively bind to key targets involved in cancer progression .

- Antimicrobial Properties: Preliminary assays have indicated that some naphthalene derivatives exhibit antimicrobial activity against specific bacterial strains, suggesting potential applications in developing new antibiotics .

Data Tables

Comparison of Biological Activities of Related Compounds

Q & A

Q. How can this compound be utilized as a synthetic intermediate in medicinal chemistry research?

- Methodological Answer : Leverage its reactivity in nucleophilic substitution reactions to synthesize sulfonamide-based inhibitors (e.g., protease or kinase inhibitors). Optimize coupling reactions with amines using triethylamine as a base in anhydrous dichloromethane. Monitor reaction progress via LC-MS and purify products via flash chromatography. Validate biological activity through enzyme inhibition assays (e.g., IC₅₀ determination) and crystallography for binding mode analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.